molecular formula C15H12IN3OS B2945696 5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 345989-01-7

5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2945696
CAS No.: 345989-01-7
M. Wt: 409.25
InChI Key: ARUUWDABEONAQB-UHFFFAOYSA-N
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Description

5-[(2-Iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the CAS Number 345989-01-7 and a molecular formula of C 15 H 12 IN 3 OS, corresponding to a molecular weight of 409.25 g/mol . Its structure is characterized by a 1,2,4-triazole ring system, which is functionalized with a thiol group and substituted at the N-4 position with a phenyl ring. A key feature of this molecule is the (2-iodophenoxy)methyl side chain, which introduces a heavy iodine atom, potentially valuable for various research applications. The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry and materials science, known for its ability to engage in hydrogen bonding and coordinate with metals. The presence of the iodine atom on the phenoxy ring makes this compound a particularly interesting building block for further chemical synthesis. Researchers can utilize this reactive handle in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create more complex molecular architectures for the development of novel pharmaceuticals, agrochemicals, or functional materials . The specific combination of the triazole-thiol group and the iodophenoxy moiety suggests potential for investigating biological activities or developing enzyme inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-iodophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3OS/c16-12-8-4-5-9-13(12)20-10-14-17-18-15(21)19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUUWDABEONAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 2-iodophenol with formaldehyde and a triazole derivative under specific conditions . The reaction conditions often require the use of a base such as potassium carbonate (K2CO3) and a solvent like toluene. The reaction mixture is usually heated to facilitate the formation of the desired product.

Chemical Reactions Analysis

5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.

Mechanism of Action

The mechanism of action of 5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The iodophenoxy group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, their substituents, biological activities, and research findings:

Compound Substituent Key Findings References
5-[(4-Chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 4-Cl-phenoxy Synthesized via microwave-assisted methods; showed antifungal activity against Candida albicans (MIC = 32 µg/mL). Higher lipophilicity than non-halogenated analogs.
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 2-Amino-thiazole Demonstrated anti-proliferative activity against B16F10 melanoma cells (IC₅₀ = 12 µM) and inhibited cell migration. Structural rigidity from thiazole enhanced binding to tyrosine kinases.
5-[(5-Methyl-1H-pyrazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 5-Methyl-pyrazole Exhibited moderate antiradical activity (DPPH scavenging: 40–60% at 100 µM). Pyrazole moiety contributed to hydrogen-bonding interactions in antioxidant assays.
5-[(6-Morpholin-4-ylpyridin-3-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Morpholine-pyridine Synthesized as a norfloxacin hybrid; showed broad-spectrum antibacterial activity (MIC = 8–16 µg/mL against S. aureus and E. coli). The morpholine group improved solubility and membrane penetration.
5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 2-Isopropyl-5-methyl-phenoxy Reported as a structurally stable analog with potential as a lead compound for further derivatization. No specific bioactivity data provided in the evidence.
5-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 4-Methyl-thiadiazole Combined triazole-thiadiazole hybrid exhibited antifungal activity (IC₅₀ = 25 µM against Aspergillus niger). The thiadiazole ring enhanced electrophilicity and interaction with fungal enzymes.

Key Comparative Insights :

Substituent Effects on Bioactivity: Halogenated Phenoxy Groups: The 4-chlorophenoxy analog (MIC = 32 µg/mL against C. albicans) suggests that halogenation enhances antifungal potency compared to non-halogenated derivatives. The iodine atom in the target compound may further improve lipophilicity and target binding via halogen bonding. Heterocyclic Substituents: Thiazole and thiadiazole analogs showed enhanced enzyme inhibition (e.g., tyrosine kinase , DHFR ), attributed to their planar structures and hydrogen-bonding capabilities.

Synthetic Methodologies: Microwave-assisted synthesis (e.g., for 4-chlorophenoxy analog ) reduced reaction times (15–30 minutes) compared to conventional reflux methods (4–6 hours). The target compound may require similar optimized protocols due to the steric bulk of the 2-iodophenoxy group.

Physicochemical Properties :

  • The iodine atom in the target compound increases molecular weight (≈ 423 g/mol) and polarizability compared to chlorine (≈ 349 g/mol) or methyl substituents. This could enhance membrane permeability but may reduce aqueous solubility.

Therapeutic Applications: While the 2-aminothiazole analog targeted melanoma , the 4-chlorophenoxy derivative focused on antifungal applications . The iodine substituent in the target compound may broaden its utility in antiviral or anticancer research, leveraging iodine’s radio-opacity for imaging/therapeutic hybrids.

Biological Activity

5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound has the following molecular characteristics:

  • Molecular Formula : C16H15N3OS
  • Molecular Weight : 297.37 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated several synthesized triazole derivatives for their cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that these compounds were particularly effective against melanoma cells, with some exhibiting selective toxicity towards cancer cells compared to normal cells .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Compound AIGR39 (Melanoma)5.210
Compound BMDA-MB-231 (Breast)7.88
Compound CPanc-1 (Pancreatic)6.59

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cancer Cell Migration : Certain derivatives have been shown to inhibit the migration of cancer cells, suggesting potential applications as antimetastatic agents .
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various signaling pathways, enhancing its therapeutic efficacy.
  • Antioxidant Activity : Some studies indicate that triazole-thiol compounds possess antioxidant properties that could contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-thiol derivatives where one compound was identified as particularly potent against multiple cancer types. This compound not only inhibited cell proliferation but also showed promise in reducing tumor growth in animal models .

Table 2: Summary of Case Study Findings

Study ReferenceCompound TestedCancer TypeKey Findings
Triazole-Thiol AMelanomaSignificant reduction in tumor size
Triazole-Thiol BBreast CancerInduced apoptosis in MDA-MB-231

Q & A

Q. How can the antifungal efficacy of this compound be comparatively analyzed against clinical isolates?

  • Answer: Follow CLSI M38-A2 guidelines for filamentous fungi (e.g., Aspergillus fumigatus) and yeast (e.g., Candida auris). Test synergy with fluconazole via checkerboard assays (FIC index ≤0.5 indicates synergy) and assess resistance reversal in azole-resistant strains .

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